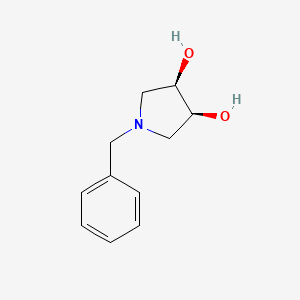

(3R,4S)-1-benzylpyrrolidine-3,4-diol

Description

Significance of Chiral Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Chiral nitrogen heterocycles are fundamental structural motifs found in a vast array of biologically active compounds and pharmaceuticals. nih.gov More than 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing rings being particularly prevalent. acs.org Their widespread importance can be attributed to several factors. The nitrogen atom can act as a hydrogen bond acceptor and sometimes as a donor, facilitating crucial interactions with biological targets like enzymes and receptors. organic-chemistry.org This capability is a key reason why nearly 75% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. acs.org

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a core component of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, as well as synthetic drugs. nih.govnih.gov The amino acids proline and hydroxyproline (B1673980) are themselves derivatives of pyrrolidine. nih.gov The introduction of specific stereochemistry into these heterocyclic frameworks, creating chiral molecules, is often critical for their biological activity and selectivity.

Overview of the (3R,4S)-1-benzylpyrrolidine-3,4-diol Framework within Pyrrolidine Chemistry

The this compound molecule is characterized by a pyrrolidine ring with a benzyl (B1604629) group attached to the nitrogen atom and two hydroxyl groups at the 3rd and 4th positions. The stereochemical descriptors (3R,4S) define the specific three-dimensional arrangement of these hydroxyl groups, which are in a cis configuration relative to each other. This specific stereochemistry is crucial as it dictates how the molecule interacts with other chiral molecules and catalysts. This framework is a versatile synthetic intermediate. nih.gov The diol functionality allows for further chemical modifications, while the benzyl group can serve as a protecting group that can be removed at a later synthetic stage.

Historical Context of Research on Benzyl-Substituted Pyrrolidine-3,4-diols

The study of substituted pyrrolidines has a rich history tied to the exploration of natural products and the development of asymmetric synthesis. Early research into pyrrolidine-containing compounds was often driven by the desire to synthesize and understand the properties of alkaloids. The development of stereoselective synthesis methods in the latter half of the 20th century opened the door to the preparation of specific stereoisomers of substituted pyrrolidines. nih.gov

The synthesis of chiral pyrrolidine-3,4-diols often utilizes starting materials from the "chiral pool," such as tartaric acid and amino acids. nih.govresearchgate.net For instance, the synthesis of the enantiomeric (3S,4S)-1-benzylpyrrolidine-3,4-diol from L-tartaric acid was reported in the 1980s. nih.gov This work laid the foundation for the synthesis of other stereoisomers, including the (3R,4S) target of this article, by using the corresponding D-tartaric acid. The primary focus of this early work was often on creating chiral ligands for transition-metal-catalyzed reactions, a field where these compounds continue to be relevant. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-1-benzylpyrrolidine-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRIUWQPJVPYSO-PHIMTYICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1CC2=CC=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of 3r,4s 1 Benzylpyrrolidine 3,4 Diol and Its Stereoisomers

Strategies for Diastereoselective and Enantioselective Formation of the Pyrrolidine (B122466) Ring System

The construction of the pyrrolidine core with defined stereochemistry at the C-3 and C-4 positions is a central challenge in synthetic organic chemistry. Several powerful strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly effective method for constructing the pyrrolidine ring. tandfonline.comresearchgate.net The stereochemical outcome can be controlled by the geometry of the alkene and the ylide. Asymmetric variants, using chiral ligands with metal catalysts, can induce high enantioselectivity, providing access to enantioenriched pyrrolidines with multiple stereocenters. researchgate.net

Intramolecular Cyclization: Cyclization of acyclic precursors is another common approach. For instance, the intramolecular aminooxygenation of alkene-containing sulfonamides, promoted by copper(II), can produce disubstituted pyrrolidines. nih.gov The diastereoselectivity of this process is influenced by the substitution pattern on the alkene chain, with α-substituted substrates favoring cis-2,5-pyrrolidines and γ-substituted substrates yielding trans-2,3-pyrrolidines. nih.gov

Ring-Closing Metathesis (RCM): RCM, often employing Grubbs' catalyst, provides a route to pyrroline (B1223166) precursors from acyclic diallylamines. researchgate.net Subsequent stereoselective functionalization of the double bond, for example through epoxidation or dihydroxylation, allows for the installation of the desired diol stereochemistry. researchgate.net

Substrate-Controlled Diastereoselection: In many syntheses starting from chiral precursors like amino acids or carbohydrates, the existing stereocenters in the starting material are used to direct the stereochemical outcome of subsequent reactions, a process known as substrate control. mdpi.comnih.gov This is particularly effective in the formation of cyclic systems where the conformational constraints of the intermediates dictate the facial selectivity of bond-forming steps.

Synthesis from Chiral Pool Precursors (e.g., Tartaric Acid Derivatives)

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and hydroxy acids, which serve as excellent starting materials for asymmetric synthesis.

Tartaric acid is a particularly useful C4 building block for synthesizing 3,4-disubstituted pyrrolidines. For example, the synthesis of (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol, a stereoisomer of the title compound, has been achieved from L-tartaric acid. nih.gov This process involves the condensation of L-tartaric acid with benzylamine (B48309) to form the corresponding tartrimide, followed by reduction of the imide and ester functionalities. nih.gov

Carbohydrates are also versatile precursors. D-mannose, D-ribose, and L-fucose have been used to synthesize various 3,4-dihydroxypyrrolidine derivatives through strategies involving organometallic addition and nucleophilic displacement or conjugate addition of ammonia (B1221849). researchgate.netnih.gov Similarly, amino acids such as (2S)-3,4-dehydroproline can be converted into dihydroxypyrrolidines like (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol via stereoselective dihydroxylation. nih.gov

| Chiral Precursor | Target Compound/Stereoisomer | Key Synthetic Steps | Reference |

|---|---|---|---|

| L-Tartaric Acid | (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol | Condensation with benzylamine, followed by reduction with NaBH₄—BF₃·Et₂O | nih.gov |

| D-Mannose, D-Ribose, L-Fucose | Various 3,4-dihydroxypyrrolidine derivatives | Organometallic addition to hemiacetals; conjugate addition of ammonia to aldonic esters | researchgate.netnih.gov |

| (2S)-3,4-dehydroproline methyl ester | (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol | Stereoselective dihydroxylation with OsO₄, separation of diastereomers, reduction with LiBH₄ | nih.gov |

Asymmetric Catalytic Approaches to 3,4-Dihydroxypyrrolidines

Asymmetric catalysis offers an efficient alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity using only a small amount of a chiral catalyst.

Asymmetric Dihydroxylation (ADH): The Sharpless asymmetric dihydroxylation is a powerful tool for converting alkenes into chiral diols. This has been applied to pyrroline intermediates. For instance, the synthesis of a (2R,3R,4S)-HMP derivative utilized a Sharpless ADH with the (DHQD)₂PHAL ligand to introduce a (2S,3R)-syn-diol with 83% yield and 98% enantiomeric excess (ee). lookchem.com

Asymmetric Aminohydroxylation: Donohoe reported a diastereoselective osmium-catalyzed aminohydroxylation that can form 2,5-cis-pyrrolidines. nih.gov This method often requires a substrate with two coordinating groups to achieve high selectivity. nih.gov

Organocatalysis: Chiral small organic molecules can catalyze reactions with high stereoselectivity. Proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) reactions, which can generate chiral β-hydroxy ketones, key precursors to 1,3-diols. nih.govnih.govyoutube.com The development of novel tripeptides and other prolinamides has expanded the scope of these reactions. nih.gov Furthermore, cinchona alkaloid-catalyzed domino reactions can produce complex heterocyclic systems with high stereoselectivity. nih.gov The MacMillan imidazolidinone catalysts are effective in promoting enantioselective cycloaddition reactions. youtube.com

| Catalytic Method | Catalyst/Ligand | Substrate Type | Product Type | Reported Selectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Dihydroxylation | (DHQD)₂PHAL / OsO₄ | Unsaturated amino ester | Chiral diol | 98% ee | lookchem.com |

| Asymmetric Aldol Reaction | Proline-derived organocatalyst / Cu(OTf)₂ | Aldehydes and ketones | Chiral 1,3-keto alcohols | >99% ee | nih.gov |

| Formal [3+2] Cycloaddition | (R)-BINOL·SnCl₄ | C(3)-substituted indoles and 2-amidoacrylates | Pyrroloindolines | Up to 98% ee | caltech.edu |

| Domino Michael/Hemiacetalization | Cinchona alkaloid | Cyclic β-oxo aldehydes and α-keto esters | Spiro-dihydropyrans | Up to 97% ee | nih.gov |

| 1,3-Dipolar Cycloaddition | Chiral phosphoramidite (B1245037) / AgOAc | Imino esters and (Z)-nitroalkenes | cis-3,4-Diaminopyrrolidines | 82-99% ee | researchgate.net |

Protecting Group Chemistries in the Synthesis of (3R,4S)-1-benzylpyrrolidine-3,4-diol Analogues

The synthesis of complex molecules like dihydroxypyrrolidines often requires the use of protecting groups to mask reactive functionalities, such as amines and alcohols, preventing them from interfering with desired transformations. libretexts.org The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. masterorganicchemistry.com

Nitrogen Protection: The pyrrolidine nitrogen is commonly protected as a carbamate (B1207046). The benzyloxycarbonyl (Cbz or Z) group is frequently used and can be removed by hydrogenolysis. researchgate.net The tert-butoxycarbonyl (Boc) group is another popular choice, stable to many nucleophilic and basic conditions but readily removed with acid. researchgate.net

Hydroxyl Protection: The two hydroxyl groups of the diol motif can be protected individually or together.

Cyclic Acetals and Ketals: For cis-diols, protection as a cyclic acetal (B89532) or ketal, such as an isopropylidene acetal (acetonide), is highly efficient. nih.govrsc.org These are stable under basic and neutral conditions but are easily cleaved with aqueous acid. libretexts.org

Silyl (B83357) Ethers: A wide variety of silyl ethers, including trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are used to protect alcohols. libretexts.org Their stability varies significantly, allowing for selective protection and deprotection strategies. They are generally removed by acid or a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). libretexts.org

Ethers: Benzyl (B1604629) (Bn) ethers are robust protecting groups, stable to a wide range of conditions, and are typically removed by catalytic hydrogenolysis. nih.gov Other ether protecting groups like methoxymethyl (MOM) ether are also employed and are removed under acidic conditions. masterorganicchemistry.com

Esters: Acetyl (Ac) or benzoyl (Bz) esters can also serve as protecting groups for hydroxyls, though they are more susceptible to basic hydrolysis than ethers. nih.gov

Orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others, is a key strategy in multi-step syntheses. libretexts.org

Derivatization Strategies for Functional Group Transformations from the Diol Motif

The 1,2-diol functionality in this compound is a versatile handle for further chemical modification, allowing for the synthesis of a diverse range of analogues.

Conversion to Ethers and Esters: The hydroxyl groups can be readily converted into ethers (e.g., methylation) or esters (e.g., acetylation, benzoylation) through standard Williamson ether synthesis or acylation protocols, respectively. researchgate.net

Formation of Cyclic Derivatives: The diol can react with various reagents to form five-membered rings. For example, reaction with thionyl chloride can produce a cyclic sulfite, which can be a useful intermediate for further transformations. lookchem.com Reaction with phosgene (B1210022) or its equivalents can yield a cyclic carbonate.

Oxidative Cleavage: Under specific conditions (e.g., using sodium periodate), the bond between the two diol-bearing carbons can be cleaved, opening the pyrrolidine ring to form a dialdehyde. This strategy can be used to degrade or transform the ring system.

Displacement of Hydroxyl Groups: The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This allows for the introduction of other functional groups, such as azides, halides, or phosphines. researchgate.net A notable application is the conversion of the diol to a bis(diphenylphosphino) derivative, which can act as a chiral ligand in asymmetric catalysis, as seen in the preparation of the DEGphos ligand from a stereoisomer of the title compound. nih.gov

Reductive Deoxygenation: The diol can be reduced to the corresponding alkane, removing the hydroxyl functionalities completely if desired, through methods like the Barton-McCombie deoxygenation.

These derivatization strategies significantly expand the synthetic utility of this compound and its stereoisomers, enabling their use as scaffolds for building more complex molecular architectures.

Advanced Structural Elucidation and Stereochemical Characterization

X-ray Crystallography for Absolute Configuration Assignment and Conformation Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute structure of a crystalline compound, providing precise atomic coordinates in three-dimensional space. While a specific crystal structure for the (3R,4S) diastereomer is not publicly documented, a detailed analysis of its enantiomer, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol, offers significant insight into the structural characteristics of this molecular framework. nih.gov The absolute configuration of the (3S,4S) enantiomer was confidently assigned based on its synthesis from L-tartaric acid, a chiral pool starting material of known absolute stereochemistry. nih.gov

A crystallographic study of (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol revealed a monoclinic crystal system. nih.gov The key parameters from this analysis are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for (3S,4S)-1-benzylpyrrolidine-3,4-diol

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅NO₂ |

| Formula Weight | 193.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.0244 (10) |

| b (Å) | 8.1033 (14) |

| c (Å) | 10.3981 (18) |

| β (°) | 96.016 (2) |

| Volume (ų) | 504.81 (15) |

| Z | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Final R indices [I > 2σ(I)] | R₁ = 0.032 |

| wR(F²) (all data) | wR₂ = 0.105 |

Data sourced from Lu, L.-H., Sun, X.-L., & Wang, P.-A. (2010). Acta Crystallographica Section E, 66(4), o928. nih.govnih.gov

The five-membered pyrrolidine (B122466) ring is not planar and adopts puckered conformations to minimize steric and torsional strain. In the solid state, the pyrrolidine ring of the (3S,4S) enantiomer assumes a twisted envelope conformation. nih.govnih.gov This conformation is a common feature for substituted pyrrolidines. rsc.org

The stereochemistry at carbons C3 and C4 dictates the orientation of the hydroxyl groups. In the (3S,4S) structure, the two hydroxyl groups are arranged in a trans conformation relative to each other. nih.govnih.gov This arrangement places the substituents on opposite sides of the ring's mean plane, which is an energetically favorable state that minimizes steric repulsion between these bulky groups. For the subject (3R,4S) diastereomer, a cis orientation of the hydroxyl groups would be expected.

The arrangement of molecules within the crystal lattice is directed by a network of intermolecular forces. In the crystal structure of (3S,4S)-1-benzylpyrrolidine-3,4-diol, the packing is stabilized predominantly by a robust network of hydrogen bonds. nih.govnih.gov Specifically, intermolecular O—H···N and O—H···O hydrogen bonds are observed, where the hydroxyl groups act as hydrogen bond donors and the pyrrolidine nitrogen and the oxygen of an adjacent hydroxyl group act as acceptors. nih.gov

Chiroptical Spectroscopy: Circular Dichroism (CD) for Stereochemical Assignment and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, known as the Cotton effect, provides information about the molecule's absolute configuration and its preferred conformation in solution. arxiv.org

While specific CD spectral data for (3R,4S)-1-benzylpyrrolidine-3,4-diol is not prominently available in the literature, the principles of the technique are highly applicable for its stereochemical analysis. The benzyl (B1604629) group contains a phenyl chromophore which, when perturbed by the chiral environment of the pyrrolidine diol scaffold, will give rise to a characteristic CD spectrum.

The sign and intensity of the Cotton effects in the CD spectrum are exquisitely sensitive to the spatial arrangement of atoms around the chromophore. nih.gov By comparing experimentally measured CD spectra with those predicted by quantum-chemical calculations for different possible stereoisomers and conformers, an unambiguous assignment of the absolute configuration can often be achieved. nih.gov This method is particularly valuable when single crystals suitable for X-ray diffraction are unavailable. Furthermore, changes in the CD spectrum with solvent or temperature can reveal insights into conformational equilibria in solution. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. numberanalytics.com While standard one-dimensional ¹H and ¹³C NMR provide information on the basic chemical environment, advanced NMR techniques are required to resolve complex stereochemical and conformational questions. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and NOESY, are critical for unambiguously assigning signals and determining the relative stereochemistry of diastereomers like this compound. rsc.orglongdom.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It allows for the mapping of the proton connectivity network within the pyrrolidine ring and the benzyl group. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, enabling definitive assignment of the ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most powerful NMR technique for stereochemical analysis. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For the (3R,4S) diastereomer, which has a cis relationship between the C3-H and C4-H protons, a strong NOE correlation would be expected between these two protons. Conversely, in the trans diastereomer, this correlation would be absent or very weak. This allows for the direct determination of the relative configuration of the hydroxyl groups. mdpi.com

Table 2: Predicted Key NOESY Correlations for this compound

| Proton 1 | Proton 2 | Expected NOE | Implication |

|---|---|---|---|

| H3 | H4 | Strong | cis relationship, confirming relative stereochemistry |

| H2α/β | H3 | Medium | Proximity, aids in conformational analysis |

| H4 | H5α/β | Medium | Proximity, aids in conformational analysis |

To determine the enantiomeric purity or to analyze a racemic or diastereomeric mixture, chiral NMR solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed. rsc.orgnih.gov These are optically pure compounds that interact with the analyte to form transient diastereomeric complexes. youtube.com

Because diastereomers have different physical properties, their corresponding nuclei in the transient complexes experience different magnetic environments. This results in the splitting of signals in the NMR spectrum, where a single peak for a given proton in the original mixture becomes two distinct signals of equal intensity for a racemate. youtube.com Common CSAs include acids like (S)-mandelic acid or derivatives of amino acids. youtube.com For this compound, the hydroxyl groups or the basic nitrogen can interact with a suitable CSA, leading to the formation of these transient diastereomeric species and allowing for the resolution of signals in the ¹H NMR spectrum, which is essential for quantifying diastereomeric or enantiomeric excess. rsc.org

Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

The successful separation of the enantiomers of 1-benzylpyrrolidine-3,4-diol (B8817753) and its derivatives is frequently achieved using polysaccharide-based chiral stationary phases. These CSPs, typically composed of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Detailed Research Findings:

Research into the chiral separation of related pyrrolidine structures provides significant insights into the effective methodologies for this compound. For instance, studies on the resolution of analogous compounds have demonstrated the efficacy of columns such as those based on amylose tris(3,5-dimethylphenylcarbamate). nih.gov The choice of mobile phase is also crucial for achieving optimal separation. A common approach involves the use of a non-polar organic solvent, such as n-hexane, mixed with a polar alcohol, like isopropanol. This normal-phase chromatography allows for fine-tuning of the retention and resolution of the enantiomers.

In a specific example detailing the separation of a closely related derivative, (+)-(3R,4R)-1-Benzyl-3,4-bis[(2-pyridyl)thio]pyrrolidine, a Chiralpak AD-H column was employed. The mobile phase consisted of a 95:5 mixture of n-hexane and isopropanol, delivered at a flow rate of 1.0 mL/min. Detection was carried out using a UV detector at a wavelength of 225 nm. While direct data for this compound is not explicitly detailed in the available public research, the assay of commercially available (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol is confirmed by HPLC, indicating the existence of established methods for determining the sum of enantiomers. sigmaaldrich.com

Based on the analysis of similar compounds, a representative set of conditions for the chiral HPLC analysis of this compound can be extrapolated. The following interactive data table summarizes typical parameters that would be employed for such an analysis.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Dimensions | e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210-225 nm |

| Temperature | Ambient |

| Expected Elution Profile | Baseline separation of the (3R,4S) and (3S,4R) enantiomers |

The determination of enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the resulting chromatogram. This analytical approach is indispensable for verifying the success of asymmetric syntheses and for the quality control of enantiomerically pure compounds.

Computational and Theoretical Investigations of 3r,4s 1 Benzylpyrrolidine 3,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. epstem.netaun.edu.eg These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For (3R,4S)-1-benzylpyrrolidine-3,4-diol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and compute a variety of electronic properties. epstem.netresearchgate.net

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. epstem.net A smaller gap suggests higher reactivity.

Other predictable properties include the electrostatic potential (ESP) map, which illustrates the charge distribution on the molecular surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. This is particularly useful for predicting how the molecule will interact with other chemical species. For instance, the nitrogen atom and the oxygen atoms of the hydroxyl groups in this compound are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactive nature. epstem.net

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.2 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 0.2 | eV |

| Electronegativity (χ) | 3.35 | eV |

| Chemical Hardness (η) | 3.15 | eV |

Note: The values in this table are illustrative and represent typical data that would be generated from quantum chemical calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more efficient alternative for exploring the conformational landscape of flexible molecules like this compound. psu.edu MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. mdpi.com

Conformational analysis is crucial as the three-dimensional shape of a molecule dictates its physical properties and biological activity. psu.edu For this compound, the pyrrolidine (B122466) ring can adopt various puckered conformations, such as envelope or twist forms. The orientation of the benzyl (B1604629) and hydroxyl substituents is also variable due to rotation around single bonds. A systematic search or a stochastic method like Monte Carlo simulations can be used to identify low-energy conformers. psu.edu

Molecular dynamics (MD) simulations build upon molecular mechanics by incorporating time, simulating the movement of atoms and molecules over a period. mdpi.com An MD simulation of this compound, typically solvated in a box of water molecules to mimic physiological conditions, would reveal how the molecule's conformation fluctuates over time. This provides insights into its flexibility, the stability of different conformers, and the dynamics of intramolecular hydrogen bonds involving the hydroxyl groups. For the related stereoisomer, (3S,4S)-1-benzylpyrrolidine-3,4-diol, X-ray crystallography has shown that the pyrrolidine ring adopts a twisted envelope conformation in the solid state. nih.govnih.gov MD simulations could explore whether this or other conformations are prevalent in solution for the (3R,4S) isomer.

Table 2: Illustrative Low-Energy Conformers of this compound from a Hypothetical Conformational Search

| Conformer | Pyrrolidine Ring Pucker | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | Twist (C4-exo, C5-endo) | 0.00 | 45.2 |

| 2 | Envelope (C4-endo) | 0.85 | 25.1 |

| 3 | Envelope (C5-exo) | 1.20 | 15.5 |

Note: The values in this table are for illustrative purposes to show the typical output of a conformational analysis.

Molecular Docking Studies for Ligand-Target Interactions (e.g., enzyme active sites)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), typically a protein or enzyme. mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. mdpi.com

For this compound, which is a chiral diol, docking studies could be employed to investigate its potential as an inhibitor or ligand for various enzymes. For instance, many enzymes that process sugar-like molecules could be potential targets. The docking process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate the binding affinity of numerous poses. The scoring function estimates the free energy of binding, with lower scores generally indicating more favorable interactions. nih.gov

A successful docking pose would reveal specific interactions, such as hydrogen bonds between the diol groups of the ligand and amino acid residues in the enzyme's active site. Hydrophobic interactions between the benzyl group of the ligand and nonpolar residues of the target are also likely to be important. mdpi.com These studies can explain the stereoselectivity of enzymes, as the (3R,4S) isomer would be expected to have a different binding mode and affinity compared to its other stereoisomers.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.8 |

| Key Interacting Residues | |

| Hydrogen Bond | ASP-85, GLN-121 |

| Hydrophobic Interaction | PHE-43, TRP-150, LEU-154 |

Note: This table provides an example of the kind of data generated from a molecular docking study. The enzyme and residues are hypothetical.

Prediction of Spectroscopic Properties (e.g., Calculated CD Spectra)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and for interpreting experimental data. For chiral molecules like this compound, the prediction of Circular Dichroism (CD) spectra is particularly important. hebmu.edu.cn CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. hebmu.edu.cn

By performing time-dependent DFT (TD-DFT) calculations on the low-energy conformers of this compound, one can simulate its CD spectrum. The calculated spectrum is a population-weighted average of the spectra of the individual conformers. Comparing the calculated CD spectrum with an experimentally measured one allows for the unambiguous assignment of the absolute configuration of the molecule. hebmu.edu.cn

Similarly, other spectroscopic properties can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). epstem.net These calculated shifts, when compared to experimental values, can help in assigning signals and confirming the proposed structure. Theoretical calculations of vibrational frequencies can also aid in the assignment of bands in experimental infrared (IR) spectra. epstem.net

Table 4: Illustrative Calculated vs. Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| CD Spectrum | ||

| λmax,1 (nm) | 215 (Positive Cotton Effect) | 218 (Positive Cotton Effect) |

| λmax,2 (nm) | 262 (Negative Cotton Effect) | 265 (Negative Cotton Effect) |

| ¹³C NMR (ppm) | ||

| C2/C5 | 60.5 | 60.1 |

| C3/C4 | 75.8 | 75.3 |

| Benzyl CH₂ | 55.2 | 54.8 |

| ¹H NMR (ppm) |

Note: The values in this table are illustrative and intended to show how calculated spectroscopic data are compared with experimental results.

Applications of 3r,4s 1 Benzylpyrrolidine 3,4 Diol and Its Derivatives in Asymmetric Catalysis

Utilization as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The core principle of asymmetric metal catalysis lies in the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Chiral phosphine (B1218219) ligands, in particular, have been pivotal in the success of many asymmetric transformations. nih.gov The (3R,4S)-1-benzylpyrrolidine-3,4-diol scaffold is exceptionally well-suited for the synthesis of such ligands, providing a rigid backbone that helps to effectively translate chiral information during the catalytic cycle.

A prominent example of a chiral ligand synthesized from this family of diols is DEGPHOS, a C2-symmetric bisphosphine ligand. The enantiomer, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol, is utilized as the starting material for the synthesis of (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine, commonly known as DEGPHOS. capes.gov.brnih.gov This transformation involves converting the two hydroxyl groups of the diol into diphenylphosphino groups.

This ligand has proven to be highly efficient, particularly in rhodium-catalyzed asymmetric hydrogenation of various substrates. capes.gov.brnih.gov The combination of the rigid pyrrolidine (B122466) backbone and the chiral environment provided by the phosphine groups leads to high enantioselectivities in the reduction of prochiral olefins.

Below is a table summarizing the performance of a Rh-DEGPHOS catalytic system in the asymmetric hydrogenation of a dehydroamino acid derivative, a key reaction in the synthesis of chiral amino acids.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Methyl α-acetamidocinnamate | [Rh(COD)Cl]₂ / DEGPHOS | >99% | nih.gov |

| Methyl α-acetamidoacrylate | [Rh(COD)Cl]₂ / DEGPHOS | 95-99% | nih.gov |

While phosphine ligands like DEGPHOS are the most cited derivatives, the structural features of this compound make it a suitable precursor for other classes of chelate ligands. The presence of both nitrogen and oxygen atoms allows for the synthesis of N,O-bidentate ligands. Such ligands, often derived from chiral amino alcohols, are valuable in various catalytic reactions, including asymmetric reductions and additions. mdpi.com

For instance, chiral amino alcohol-derived ligands have been successfully applied in:

Asymmetric Borane Reduction of Ketones: Chiral amino alcohols can form oxazaborolidine catalysts in situ with borane, which are highly effective for the enantioselective reduction of prochiral ketones. mdpi.com

Asymmetric Additions to Aldehydes: Novel chiral amino alcohol catalysts have been developed to catalyze asymmetric additions to various aldehydes. capes.gov.br

Although specific examples deriving directly from this compound are not extensively documented in mainstream literature, its inherent chiral aminodiol structure suggests significant potential for creating diverse chelate ligand systems beyond phosphines for use in a broad spectrum of asymmetric reactions.

Role as Chiral Organocatalysts in Stereoselective Organic Transformations

Asymmetric organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of organic synthesis. Chiral pyrrolidine derivatives, famously including proline and its analogues, are among the most successful classes of organocatalysts. mdpi.com They typically operate through the formation of enamine or iminium ion intermediates.

The this compound framework possesses key features for potential organocatalytic activity. The pyrrolidine nitrogen can participate in enamine/iminium catalysis (following debenzylation), while the diol groups can act as hydrogen-bond donors to activate substrates and control stereochemistry, a strategy employed by catalysts like TADDOLs. researchgate.net

Chiral amino alcohols and diols have demonstrated efficacy as organocatalysts in several key transformations:

Aldol (B89426) Reactions: Proline and its derivatives are well-known catalysts for direct asymmetric aldol reactions. researchgate.netthieme.de Chiral diols have also been used as Brønsted acid organocatalysts in highly stereoselective hetero-Diels-Alder and aldol-type reactions. researchgate.netresearchgate.net

Michael Additions: Bifunctional organocatalysts that combine an amine and a hydrogen-bonding group (like an alcohol or urea) are highly effective in promoting asymmetric Michael additions. beilstein-journals.org

While direct application of this compound as an organocatalyst is not widely reported, its structure is a promising platform for designing new catalysts that could merge the activation modes of proline and chiral diols.

Employment as Chiral Building Blocks in the Synthesis of Complex Molecules

Beyond its role in generating catalysts, this compound is a valuable chiral building block. The concept of the "chiral pool" involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of complex targets. This pyrrolidine diol, often synthesized from natural precursors like tartaric acid or sugars, serves as a versatile starting point. capes.gov.brresearchgate.net

The functional groups on this compound—the secondary amine and the two hydroxyl groups—serve as synthetic handles that can be selectively modified to create a wide array of other complex chiral pyrrolidines. This approach has been used to synthesize molecules with significant biological and pharmaceutical importance.

Glycosidase Inhibitors: The pyrrolidine-3,4-diol (B51082) core mimics the structure of sugars (furanose form) and is an excellent scaffold for designing glycosidase inhibitors. Various derivatives have been synthesized from pyrrolidine diols to create potent and selective inhibitors of enzymes like α-L-fucosidases. researchgate.net

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: An efficient synthetic route to potent and selective chiral pyrrolidine-based inhibitors of nNOS has been developed, showcasing the utility of this scaffold in medicinal chemistry. nih.gov

Other Functionalized Pyrrolidines: The diol can be converted into other functional groups such as azides, amines, or ethers, leading to a diverse library of chiral pyrrolidine derivatives for various applications. rsc.orgorganic-chemistry.org

Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. jetir.org Incorporating a chiral unit into the macrocycle creates a chiral crown ether, which can be used for enantioselective recognition, as a chiral phase-transfer catalyst, or in chiral separation technologies. enamine.net

The synthesis of crown ethers typically involves a Williamson ether synthesis, where a diol is reacted with a di-electrophile (like a dihalide or ditosylate) under basic conditions. mdpi.com The this compound, with its two hydroxyl groups, is an ideal chiral diol component for such a synthesis. The reaction would involve condensing the diol with an appropriate oligoethylene glycol dihalide/ditosylate to form the macrocyclic ring.

While the use of other chiral diols, such as those derived from tartaric acid, BINOL, and carbohydrates, is well-established in crown ether synthesis, the specific use of this compound is less common in the literature. mdpi.comscienceopen.com Nonetheless, its structural characteristics make it a highly suitable and valuable building block for the construction of novel chiral aza-crown ethers, which combine a cation-binding site with a chiral cavity.

Material Science Applications: Design of Chiral Organogels and Supramolecular Assemblies

The rigid and stereochemically defined scaffold of this compound makes it an attractive building block for the construction of advanced materials, particularly in the realm of supramolecular chemistry. Derivatives of this chiral diol have been successfully employed as low-molecular-weight organogelators (LMWOs), which can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of chiral organogels. These materials are of significant interest for their potential applications in areas such as chiral recognition, sensing, and catalysis.

The primary driving forces behind the self-assembly process of these pyrrolidine-based gelators are non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The precise control over the stereochemistry of the pyrrolidine ring is crucial, as it dictates the chirality of the resulting supramolecular assemblies.

A notable example is the derivative (3S,4S)-1-benzylpyrrolidine-3,4-diyl bis(dodecylcarbamate), the enantiomer of the corresponding (3R,4S) derivative. Research has shown that this molecule is an effective organogelator, capable of forming stable gels in both polar and apolar solvents. researchgate.netrsc.org The self-assembly is primarily driven by hydrogen bonding between the carbamate (B1207046) functionalities, leading to the formation of fibrillar networks that entrap the solvent molecules.

The chirality of the (3S,4S) stereogenic centers in the pyrrolidine unit is directly translated to the supramolecular level, resulting in the formation of helical fibers. researchgate.netrsc.org This transfer of chirality from the molecular to the macroscopic level is a key feature of these materials. Studies involving mixtures of the (3R,4S) and (3S,4S) enantiomeric gelators have demonstrated a "self-sorting" behavior, where separate fibers of opposite helicity are formed. This enantiomeric discrimination highlights the potential of this class of compounds for the development of functionalized chiral architectures. researchgate.netrsc.org

The characterization of these chiral organogels has been carried out using a variety of techniques. Cryo-transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM) have been used to visualize the fibrillar morphology of the gel networks. Differential scanning calorimetry (DSC) provides information on the thermal stability of the gels, while circular dichroism (CD) spectroscopy is instrumental in confirming the chiral nature of the supramolecular assemblies. researchgate.netrsc.org The benzyl (B1604629) chromophore present in the gelator molecule serves as a useful probe for electronic circular dichroism (ECD) studies. While the isolated molecule in solution may exhibit a weak ECD signal, the close packing and defined spatial arrangement within the gel structure can lead to significant exciton (B1674681) coupling between the phenyl groups of adjacent molecules, resulting in a strong ECD signal that is characteristic of the supramolecular chirality. researchgate.net

The gelation ability and the properties of the resulting organogels are highly dependent on the nature of the solvent. The table below summarizes the gelation behavior of (3S,4S)-1-benzylpyrrolidine-3,4-diyl bis(dodecylcarbamate) in various organic solvents.

| Solvent | Gelation Behavior |

|---|---|

| Polar Solvents | Forms stable gels |

| Apolar Solvents | Forms stable gels |

Data derived from qualitative descriptions in research literature. Specific critical gelation concentrations and gel-to-sol transition temperatures were not detailed in the reviewed sources.

Mechanistic and Target Oriented Biological Research of 3r,4s 1 Benzylpyrrolidine 3,4 Diol and Its Stereoisomers Non Clinical Focus

Investigations into Glycosidase Inhibition Mechanisms and Structure-Activity Relationships (SAR)

The 3,4-dihydroxypyrrolidine scaffold is a well-known iminosugar mimic, a class of compounds recognized for its ability to inhibit glycosidases. nih.govresearchgate.net These enzymes are crucial for carbohydrate metabolism, and their inhibition is a therapeutic strategy for conditions like type 2 diabetes. acs.org Research into pyrrolidine (B122466) derivatives has established key structure-activity relationships (SAR) for potent glycosidase inhibition.

While direct mechanistic studies on (3R,4S)-1-benzylpyrrolidine-3,4-diol are not extensively detailed in the literature, the activities of related dihydroxypyrrolidine derivatives provide significant insights. The core pyrrolidine ring with its hydroxyl groups mimics the transition state of the natural glycoside substrate, allowing it to bind to the enzyme's active site. nih.gov The stereochemistry of the hydroxyl groups and other substituents is paramount for potent and selective inhibition. For instance, studies on related 2-(aminomethyl)pyrrolidine-3,4-diol derivatives have shown that good inhibitors of α-mannosidases must possess the (2R,3R,4S) configuration. Stereoisomers with a different configuration, such as (2S,3R,4S), are also competitive inhibitors but are notably less potent.

The N-benzyl group on this compound is a significant structural feature. In SAR studies of other glycosidase inhibitors, N-alkylation can influence both potency and selectivity, often by providing additional hydrophobic interactions within the enzyme's active site. However, large N-substituents can also be detrimental to activity if they cause steric hindrance. A study on a related compound, (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol, which lacks the benzyl (B1604629) group, showed poor inhibitory activity against four tested glycosidases (IC50 > 100 μM), suggesting that the core scaffold alone may not be a potent inhibitor and that substituents play a defining role.

Table 1: Structure-Activity Relationship Principles for Glycosidase Inhibition by Pyrrolidine Derivatives

| Structural Feature | Impact on Glycosidase Inhibition | Rationale / Example |

| Pyrrolidine Ring | Essential core scaffold | Acts as a transition-state mimic of the natural sugar substrate. nih.gov |

| Hydroxyl Groups | Crucial for binding | The number and stereochemical arrangement of -OH groups dictate binding affinity and enzyme specificity. |

| Stereochemistry | High degree of specificity | The (2R,3R,4S) configuration is favored for α-mannosidase inhibition over other stereoisomers. |

| N-Substitution | Modulates potency | The N-benzyl group can provide additional hydrophobic interactions but may also cause steric clashes depending on the target enzyme's active site. |

Studies on Receptor Binding Profiles and Ligand-Target Interactions (e.g., Dopamine Reuptake Inhibition)

The N-benzylpyrrolidine moiety is present in various compounds designed to interact with central nervous system (CNS) targets, including dopamine receptors and transporters. nih.gov Dopamine receptors are G-protein coupled receptors critical for motor function, motivation, and cognition, and are classified into D1-like and D2-like families. frontiersin.org The dopamine transporter (DAT) regulates dopamine levels in the synapse by reuptake.

Direct receptor binding or dopamine reuptake inhibition studies specifically for this compound are limited. However, research on structurally related molecules provides a strong basis for potential interactions. For example, a series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides were investigated as potent and stereoselective dopamine D2 receptor antagonists. nih.gov In that series, affinity was highly confined to the R enantiomer at the 2-position of the pyrrolidine ring. nih.gov This highlights the critical role of stereochemistry in receptor recognition.

Furthermore, studies on pyrrolidine-containing cathinones have demonstrated their function as potent inhibitors of the dopamine transporter. integrativebiology.ac.cn Their reinforcing effectiveness was positively correlated with their selectivity for inhibiting the dopamine transporter (DAT) over the serotonin transporter (SERT). integrativebiology.ac.cn While this compound is structurally distinct from these cathinones (lacking the carbonyl group), the shared N-benzylpyrrolidine scaffold suggests that an affinity for monoamine transporters could be a potential area of activity to investigate. The hydroxyl groups at the 3 and 4 positions would significantly alter the polarity and binding profile compared to more lipophilic analogs.

Table 2: Dopamine Receptor and Transporter Interactions of Related Benzyl-Pyrrolidine Compounds

| Compound Class | Target(s) | Key Findings |

| Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D2 Receptors | Act as potent and stereoselective D2 antagonists; affinity is confined to the (R)-enantiomer. nih.gov |

| Pyrrolidine-containing Cathinones (e.g., α-PVP, MDPV) | Dopamine Transporter (DAT) | Potent DAT inhibitors; reinforcing effects correlate with DAT vs. SERT selectivity. integrativebiology.ac.cn |

| Substituted benzyloxypiperidines | Dopamine D4 Receptors | Novel scaffolds identified as D4 receptor antagonists. nih.gov |

In Vitro Mechanistic Studies of Antiviral and Antitumor Activities

The pyrrolidine scaffold is a constituent of many natural alkaloids and synthetic compounds exhibiting a wide range of biological activities, including antiviral and antitumor effects. nih.govintegrativebiology.ac.cn Alkaloids, as a class, are known to exert antiviral effects by targeting various stages of viral infection. nih.gov

Specific in vitro mechanistic studies on the antiviral or antitumor properties of this compound have not been prominently reported. However, research into related structures provides context for potential mechanisms. For instance, some pyrrolidine alkaloids function as glycosidase inhibitors, which can be an antiviral mechanism. Many enveloped viruses rely on host cell endoplasmic reticulum (ER) glycosidases (e.g., α-glucosidase I) for the proper folding of their glycoproteins. Inhibition of these enzymes can lead to misfolded proteins, preventing the formation of mature, infectious virions.

In the context of antitumor activity, various pyrrolidine derivatives have been evaluated. Novel pyrrolidine-3,4-diol (B51082) derivatives bearing different side chains have been assayed for their anticancer activity in vitro. For example, certain 2-({[(1R)-2-hydroxy-1-arylethyl]amino}methyl)pyrrolidine-3,4-diol derivatives were found to inhibit the proliferation of various cancer cell lines, inducing a G2/M cell cycle arrest. The antitumor effects of N-benzyl derivatives of other heterocyclic systems have also been noted, where the benzyl group often contributes to the compound's cytotoxic potential. nih.gov The mechanism for such compounds can involve various pathways, including the induction of apoptosis, downregulation of anti-apoptotic proteins (like Bcl-2), and upregulation of pro-apoptotic proteins (like Bax).

Enantiomeric Specificity in Biological Recognition and Activity

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as molecular targets like enzymes and receptors are themselves chiral. nih.gov For pyrrolidine derivatives, the spatial arrangement of substituents on the ring is a key determinant of biological recognition and efficacy.

This principle extends to receptor binding as well. Studies on N-benzylpyrrolidine derivatives targeting dopamine D2 receptors found that the binding affinity was almost exclusively confined to the R enantiomer of the scaffold. nih.gov This demonstrates that even a subtle change in the orientation of a single substituent can dramatically alter the ligand-target interaction. The (3R,4S) configuration of the target compound, along with its enantiomer (3S,4R) and diastereomers ((3R,4R) and (3S,4S)), would be expected to exhibit distinct biological profiles against any given target due to the different spatial presentation of the two hydroxyl groups and the N-benzyl substituent. This specificity is fundamental to the molecule's potential interactions within a biological system.

Synthesis and Exploration of Novel Derivatives and Analogues

Structural Modifications at the Pyrrolidine (B122466) Nitrogen (N-Substitution)

The nitrogen atom of the pyrrolidine ring is a common site for structural modification. While the parent compound features an N-benzyl group, which is often crucial for the initial synthesis and can play a role in biological activity or ligand coordination, its removal or replacement allows for the introduction of diverse functionalities.

Debenzylation, typically achieved through catalytic hydrogenation (e.g., using H₂ and Pd/C), yields the free secondary amine, (3R,4S)-pyrrolidine-3,4-diol. This intermediate is a key precursor for generating a vast array of N-substituted analogues. The secondary amine can readily undergo various reactions, including:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation: Introduction of new alkyl or arylalkyl groups via reaction with alkyl halides.

N-Arylation: Formation of N-aryl pyrrolidines through methods like Buchwald-Hartwig amination.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

Carbamate (B1207046) Formation: Treatment with reagents like benzyl (B1604629) chloroformate (CbzCl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O) not only protects the nitrogen but also introduces functionalities that can influence the molecule's properties. rsc.org

A notable example involves the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives, which starts from L-proline but highlights the synthetic utility of the N-benzylpyrrolidine core in constructing more complex heterocyclic systems. researchgate.net The exploration of different substituents on the nitrogen atom is a fundamental strategy in medicinal chemistry and materials science to fine-tune solubility, polarity, and binding interactions. d-nb.info

Table 1: Examples of N-Substituted Pyrrolidine Derivatives and Precursors

| Compound Name | Base Structure | Modification at Nitrogen | Synthetic Precursor | Reference |

|---|---|---|---|---|

| (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | Pyrrolidine | Boc-protected | (S)-prolinol | nih.gov |

| N-Benzyloxycarbonyl-pyrrolidine derivative | Pyrrolidine-3,4-diol (B51082) | Benzyloxycarbonyl (Cbz) | Pyrrolidine-3,4-diol derivative | rsc.org |

Chemical Transformations of the Dihydroxyl Moiety (e.g., Acylation, Etherification, Fluorination)

The trans-3,4-diol is a defining feature of the molecule, offering a rich platform for chemical elaboration. These hydroxyl groups can be derivatized to modulate the compound's stereoelectronic properties and to install new functionalities.

Acylation and Etherification: The vicinal diol can be readily protected or functionalized. A common strategy is the formation of cyclic acetals, such as an isopropylidene acetal (B89532) (acetonide), by reacting the diol with 2,2-dimethoxypropane (B42991) or acetone (B3395972) under acidic conditions. rsc.orgnih.gov This protection scheme is often employed during multi-step syntheses to prevent unwanted reactions at the hydroxyl groups while other parts of the molecule are being modified. The resulting (2S,3R,4S)-3,4-dihydroxyproline methyl ester, after protection, can be selectively reduced. nih.gov

Selective acylation or etherification of one hydroxyl group over the other is challenging but can be achieved using bulky reagents or through enzymatic transformations. Complete acylation to form diesters or etherification to form diethers is more straightforward and significantly alters the polarity and hydrogen-bonding capacity of the molecule.

Fluorination: The introduction of fluorine atoms in place of hydroxyl groups is a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The deoxyfluorination of diols can be achieved using reagents like diethylaminosulfur trifluoride (DAST). The synthesis of fluorinated analogues of (3R,4S)-1-benzylpyrrolidine-3,4-diol can lead to compounds with unique properties. For instance, studies on pyrrolidine-derived phenanthroline diamides have shown that the presence of fluorine atoms significantly impacts the coordination chemistry of the ligand with f-block elements like lutetium(III). mdpi.com Specifically, a fluorine-containing ligand resulted in a rare coordination number of 10 for lutetium, whereas non-halogenated analogues showed a more typical coordination number of 9. mdpi.com This highlights how substitution at the diol positions can be leveraged for applications in materials science and coordination chemistry.

Table 2: Impact of Fluorination on Lutetium Coordination in Pyrrolidine-Derived Ligands

| Ligand Type | Halogen Substitution | Resulting Lu(III) Coordination Number | Reference |

|---|---|---|---|

| Pyrrolidine-derived phenanthroline diamide | None | 9 | mdpi.com |

| Pyrrolidine-derived phenanthroline diamide | Chlorine | 9 | mdpi.com |

Annulation and Ring Expansion Strategies for New Heterocyclic Systems

The pyrrolidine scaffold of this compound can be used as a foundation for constructing more complex, fused, or bridged heterocyclic systems. Annulation (ring-forming) and ring-expansion strategies are advanced synthetic methods to achieve this.

Annulation: Annulation reactions can build new rings onto the existing pyrrolidine core. For example, pyrrolidine-catalyzed annulations of quinone monoacetals with naphthols have been used to synthesize 2-oxabicyclo[3.3.1]nonane skeletons. researchgate.net While this uses pyrrolidine as a catalyst, similar principles can be applied where the pyrrolidine scaffold itself is a reactant. Condensation of a pyrrolidine enamine, which could potentially be formed from a derivative of the title compound, with suitable electrophiles can lead to the formation of new carbocyclic and heterocyclic rings. nih.gov

Ring Expansion: Ring expansion provides a pathway to larger nitrogen-containing heterocycles like piperidines and azepanes. bohrium.comresearchgate.net A common strategy involves the formation of a bicyclic azetidinium intermediate from a pyrrolidine derivative, followed by regioselective ring-opening by a nucleophile. researchgate.net For instance, trifluoromethyl-substituted pyrrolidines, derived from L-proline, have been successfully expanded to 4-substituted α-trifluoromethyl azepanes via a bicyclic azetidinium intermediate. researchgate.net The presence of specific functional groups can direct the regioselectivity of the nucleophilic attack, making this a powerful method for generating structurally diverse heterocyclic systems from a chiral pyrrolidine precursor. researchgate.netresearchgate.net These strategies open avenues to novel scaffolds that are otherwise difficult to access.

Systematic Structure-Activity Relationship (SAR) Studies for Targeted Academic Applications

Systematic modification of the this compound structure is crucial for conducting structure-activity relationship (SAR) studies. These studies are fundamental in academic research to understand how specific structural features of a molecule relate to its function, be it as an enzyme inhibitor, a catalyst, or a molecular probe.

Enzyme Inhibition: The pyrrolidine-3,4-diol core mimics the structure of furanose rings found in carbohydrates, making its derivatives excellent candidates for glycosidase inhibitors. Stereoselective synthesis of various 3,4-dihydroxypyrrolidine derivatives has led to the discovery of potent and selective inhibitors of α-L-fucosidases. researchgate.net SAR studies revealed that compounds sharing the absolute configuration of L-fucopyranosides and incorporating aromatic moieties were particularly potent, with inhibition constants (Kᵢ) in the nanomolar range. researchgate.net For example, pyrrolidine derivative 18a showed a Kᵢ of 80 nM, while derivative 20b was even more potent with a Kᵢ of 40 nM, demonstrating that subtle changes in substitution patterns can lead to significant differences in biological activity. researchgate.net

Table 3: Inhibitory Activity of Selected 3,4-Dihydroxypyrrolidine Derivatives Against α-L-Fucosidase

| Compound | Kᵢ (nM) | Key Structural Features | Reference |

|---|---|---|---|

| 18a | 80 | Shares absolute configuration with L-fucopyranosides, includes aromatic moiety | researchgate.net |

| 20b | 40 | Shares absolute configuration with L-fucopyranosides, includes aromatic moiety | researchgate.net |

Asymmetric Catalysis: The chiral nature of this compound makes it a valuable precursor for synthesizing chiral ligands for asymmetric catalysis. The title compound is used to prepare the chiral phosphine (B1218219) ligand DEGphos, which is highly efficient for rhodium-catalyzed asymmetric hydrogenations. nih.gov The trans-diol stereochemistry and the pyrrolidine backbone create a well-defined chiral environment around the metal center, enabling high enantioselectivity in catalytic reactions. SAR studies in this context would involve modifying the N-benzyl group or the substituents on the phosphine atoms to fine-tune the electronic and steric properties of the ligand, thereby optimizing its catalytic performance for different substrates.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The increasing demand for enantiomerically pure pyrrolidine (B122466) derivatives has spurred significant efforts toward developing novel and efficient synthetic strategies. mdpi.com A primary focus of future research is the establishment of more sustainable and economically viable synthetic pathways to (3R,4S)-1-benzylpyrrolidine-3,4-diol and related structures.

Current and emerging approaches include:

Synthesis from Natural Precursors: Researchers have successfully synthesized pyrrolidine-3,4-diol (B51082) derivatives from renewable and chiral starting materials like L- or D-tartaric acid, D-mannose, and D-ribose. mdpi.comacs.orgnih.gov For instance, (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol can be obtained from L-tartaric acid through condensation with benzylamine (B48309), followed by reduction. nih.gov These methods leverage the inherent chirality of natural products to produce stereochemically defined scaffolds.

Green Chemistry Methodologies: The application of green chemistry principles, such as microwave-assisted organic synthesis (MAOS), is gaining traction for the synthesis of pyrrolidines, offering increased efficiency and reduced environmental impact. nih.gov

Catalytic Asymmetric Synthesis: Advanced catalytic methods, such as the iridium-catalyzed reductive [3 + 2] cycloaddition of amides and conjugated alkenes, provide a general and highly selective route to structurally complex pyrrolidines under mild conditions. nih.gov Future work will likely focus on adapting these methods for the large-scale, cost-effective production of the target compound.

A comparison of synthetic strategies highlights the ongoing shift towards more sustainable methods.

Table 1: Comparison of Synthetic Approaches for Pyrrolidine-3,4-diol Scaffolds

| Synthetic Strategy | Starting Materials | Key Advantages | Research Focus |

|---|---|---|---|

| Natural Product Synthesis | L-Tartaric Acid, D-Mannose, L-Fucose mdpi.comacs.orgnih.gov | Utilizes renewable chiral pool, stereoselective | Optimization of reaction yields and scalability |

| Asymmetric Cycloaddition | Aldehydes, Glycylsultams, Alkenes nih.govcphi-online.com | High stereocontrol, structural diversity | Development of more active and selective catalysts |

| Microwave-Assisted Synthesis | Various acyclic/cyclic precursors nih.gov | Increased reaction rates, higher efficiency, sustainability nih.gov | Broadening substrate scope and scalability |

Exploration of Novel Catalytic Systems Utilizing Pyrrolidine-3,4-diol Ligands

The this compound scaffold is crucial for the development of chiral ligands and organocatalysts used in asymmetric synthesis. mdpi.com Its diol functionality and chiral backbone allow for the creation of highly effective catalytic environments.

Future research directions in this area include:

Development of Novel Phosphine (B1218219) Ligands: The title compound is a known precursor for the chiral phosphine ligand DEGphos, which is highly efficient in rhodium-catalyzed asymmetric hydrogenation. nih.gov Ongoing research aims to synthesize new generations of phosphine ligands derived from this scaffold to catalyze a broader range of transformations with even higher enantioselectivity.

Gold-Based Catalysis: Recent studies have explored a new generation of chiral gold(I) catalysts incorporating C2-symmetric 2,5-diarylpyrrolidine scaffolds. nih.gov These catalysts have shown promise in intramolecular cycloadditions and atroposelective synthesis. nih.gov Future work will likely involve integrating the this compound core into such systems to fine-tune their steric and electronic properties.

Organocatalysis: Pyrrolidine-based structures are central to organocatalysis, promoting reactions in an environmentally friendly manner without the need for metals. mdpi.comnih.gov The diol functionality can act as a hydrogen-bond donor, which, in conjunction with the pyrrolidine nitrogen, can create powerful bifunctional catalysts for reactions like Michael additions and aldol (B89426) reactions. mdpi.comnih.gov

Table 2: Catalytic Applications of Pyrrolidine-3,4-diol Derivatives

| Catalyst Type | Metal Center (if any) | Target Reactions | Key Feature of Pyrrolidine Scaffold |

|---|---|---|---|

| DEGphos Ligand | Rhodium nih.gov | Asymmetric Hydrogenation nih.gov | Chiral backbone induces enantioselectivity nih.gov |

| JohnPhos-type Ligands | Gold(I) nih.gov | Intramolecular [4+2] Cycloaddition, Atroposelective Synthesis nih.gov | C2-chiral pyrrolidine creates a specific binding pocket nih.gov |

| Bifunctional Organocatalysts | None mdpi.comnih.gov | Michael Additions, Aldol Reactions mdpi.comnih.gov | Hydroxyl groups act as H-bond donors to activate substrates nih.gov |

Advanced Functional Material Development from Pyrrolidine-3,4-diol Scaffolds

The unique, well-defined three-dimensional structure of this compound makes it an attractive building block, or scaffold, for the rational design of advanced functional materials. mdpi.comacs.org The diol groups provide reactive handles for polymerization or attachment to other molecular entities, while the chiral pyrrolidine core can direct the supramolecular organization of the resulting material.

Emerging research avenues include:

Chiral Polymers: The two hydroxyl groups can serve as initiation points for the synthesis of polymers such as polyesters or polyethers. The chirality of the pyrrolidine backbone could be used to induce helical or other ordered secondary structures in the polymer chains, leading to materials with unique optical or recognition properties.

Self-Assembling Systems: Molecules containing the pyrrolidine-3,4-diol motif can be designed to self-assemble into well-defined nanostructures. sigmaaldrich.com The interplay of hydrogen bonding from the diol groups and the specific geometry of the scaffold can direct the formation of ordered materials like gels, films, or fibers for applications in sensing or catalysis. sigmaaldrich.comresearchgate.net

Multifunctional Scaffolds for Bioconjugation: The pyrrolidine scaffold can be used as a central hub for the precise spatial arrangement of multiple functional units, such as peptides or imaging agents. mdpi.com This architectural control is critical for creating complex bioconjugates for targeted drug delivery or diagnostics.

Deeper Elucidation of Biochemical Mechanisms and Target Validation for Potential Academic Applications

Derivatives of pyrrolidine-3,4-diol have shown significant potential as inhibitors of specific enzymes, making them valuable tools for biochemical research. acs.orgnih.gov The (3R,4S) stereochemistry is particularly relevant for targeting certain classes of enzymes.

Future academic research will likely focus on:

Glycosidase Inhibition: Aromatic derivatives of pyrrolidine-3,4-diol have been identified as potent and selective inhibitors of α-L-fucosidases, with some compounds exhibiting inhibitory constants (Kᵢ) in the nanomolar range. acs.orgnih.gov These molecules serve as excellent chemical probes to study the role of fucosidases in biological processes like inflammation and cancer. nih.gov

Mannosidase Inhibition: Substituted (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diols are potent and selective inhibitors of α-mannosidases. nih.govmdpi.com Further investigation into the structure-activity relationships of these compounds can help elucidate the binding requirements of the mannosidase active site and validate this enzyme as a potential therapeutic target. nih.gov

Anticancer Research: Certain pyrrolidine-3,4-diol derivatives have demonstrated antiproliferative effects in pancreatic cancer cell lines. nih.gov Deeper studies are needed to identify their precise molecular targets and mechanisms of action, which could involve the modulation of genes related to cell cycle progression and survival. nih.gov

Table 3: Biological Activity of Pyrrolidine-3,4-diol Derivatives

| Derivative Class | Target Enzyme | Observed Activity | Potential Application |

|---|---|---|---|

| Aromatic Pyrrolidine-3,4-diols | α-L-Fucosidase acs.orgnih.gov | Potent and selective inhibition (nM range) acs.orgnih.gov | Chemical probes for studying fucosidase-related pathways nih.gov |

| 2-(aminomethyl)pyrrolidine-3,4-diols | α-Mannosidase nih.govmdpi.com | Potent and selective inhibition (nM range) nih.gov | Target validation and inhibitor design nih.govmdpi.com |

| Hydroxymethyl- and trifluoromethylbiphenyl-substituted diols | Not fully elucidated | Antiproliferative effect in pancreatic cancer cells nih.gov | Elucidating novel anticancer mechanisms nih.gov |

Integration with Automated Synthesis and High-Throughput Screening for Compound Discovery

The convergence of automated synthesis and high-throughput screening (HTS) is set to revolutionize the discovery of new molecules and materials. researchgate.net The pyrrolidine scaffold is an ideal candidate for these platforms due to its synthetic tractability and privileged status in medicinal chemistry. nih.gov

Future integration will involve:

Automated Library Synthesis: Miniaturized and automated platforms, often using acoustic dispensing technology, can synthesize vast libraries of pyrrolidine derivatives on a nanomole scale. researchgate.net This "on-the-fly" synthesis allows for the rapid exploration of chemical diversity around the this compound core. researchgate.netsigmaaldrich.com

High-Throughput Screening (HTS): The synthesized libraries can be immediately screened for biological activity or material properties using advanced techniques like desorption electrospray ionization mass spectrometry (DESI-MS) or differential scanning fluorimetry (DSF). nih.govresearchgate.net These methods allow for the rapid analysis of unpurified reaction mixtures, dramatically accelerating the hit-finding process. sigmaaldrich.comresearchgate.net

Accelerated Discovery Cycles: Combining automated synthesis and HTS creates a powerful workflow for accelerating the entire discovery process, from initial hit identification to lead optimization. researchgate.net This approach is more efficient, cost-effective, and environmentally sustainable than traditional methods that rely on screening large, pre-existing compound collections. researchgate.netsigmaaldrich.com

This paradigm shift enables the rapid generation and testing of novel compounds, significantly shortening the timeline for discovering new catalysts, functional materials, and biologically active agents based on the this compound scaffold. researchgate.net

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents/Conditions | Stereochemical Outcome | References |

|---|---|---|---|---|

| Condensation-Reduction | L-Tartaric acid | Benzylamine, NaBH₄–BF₃·Et₂O | (3R,4S) retained | |

| Hydrogenolysis | (3R,4R)-1-Benzyl derivative | 10% Pd/C, H₂, MeOH | Requires chiral purity |

Advanced: How can researchers optimize stereochemical purity during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., L-tartaric acid) to enforce desired stereochemistry .

- Catalytic Control : Employ BF₃·Et₂O to stabilize transition states during reduction, minimizing racemization .

- Analytical Validation : Confirm stereopurity via X-ray crystallography (e.g., C–C bond length analysis, R factor = 0.032) or chiral HPLC .

- Contradiction Note : Hydrogenolysis of (3R,4R)- vs. (3S,4S)-precursors yields distinct diastereomers; ensure starting material matches target configuration .

Basic: What analytical methods confirm the structure and stereochemistry?

Methodological Answer:

- X-ray Crystallography : Single-crystal studies (mean σ(C–C) = 0.003 Å) provide unambiguous stereochemical assignment .

- NMR Spectroscopy : Compare δ values for hydroxyl and benzyl protons (e.g., δ 4.40 ppm for diol protons in DMSO-d₆) .

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H; validate against known standards .

Advanced: How to resolve contradictions in reported CAS numbers for this compound?

Methodological Answer:

- Discrepancy : Evidence lists conflicting CAS numbers (260389-82-0 and 1346224-27-8) .

- Resolution Steps :

Basic: What is the role of this compound in natural product synthesis?

Methodological Answer:

- Chiral Building Block : Its vicinal diol motif and rigid pyrrolidine backbone enable stereocontrolled synthesis of complex molecules (e.g., Aspicilin, Cladospolide C) .

- Functionalization : Hydroxyl groups participate in Mitsunobu reactions or serve as hydrogen-bond donors in transition-state stabilization .

Advanced: How do reaction conditions influence the mechanistic role of hydroxyl groups?

Methodological Answer:

- Acid Catalysis : Protonation of hydroxyls under acidic conditions (e.g., TEA in dioxane) enhances nucleophilicity for esterification .

- Coordination Chemistry : BF₃·Et₂O coordinates with diol oxygens, directing stereoselective reductions .

- Contradiction Alert : Conflicting yields may arise from competing side reactions (e.g., over-reduction); optimize temperature and stoichiometry .